molecular formula C10H13N3O2 B14948374 Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-

Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-

Cat. No.: B14948374
M. Wt: 207.23 g/mol
InChI Key: ZRJOTGMDUQQTSF-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives typically involves the construction of the pyrazole and pyridine rings followed by their fusion. One common method is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, catalyzed by N-heterocyclic carbenes. This reaction features mild conditions, a broad substrate scope, and easy scalability .

Industrial Production Methods

Industrial production methods for pyrazolo[3,4-b]pyridin-6-one derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of preformed pyrazole or pyridine intermediates, followed by functionalization and cyclization steps .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4-b]pyridin-6-one derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolo[3,4-b]pyridin-6-one derivatives can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pyrazolo[3,4-b]pyridin-6-one derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrazolo[3,4-b]pyridin-6-one include other pyrazolopyridine derivatives, such as:

Uniqueness

Pyrazolo[3,4-b]pyridin-6-one derivatives are unique due to their specific ring fusion pattern and the presence of functional groups that can be easily modified. This structural diversity allows for the fine-tuning of their biological activities and physicochemical properties, making them valuable in drug discovery and development .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C10H13N3O2/c1-5(2)13-9-8(10(15)12-13)6(3)4-7(14)11-9/h4-5H,1-3H3,(H,11,14)(H,12,15)

InChI Key

ZRJOTGMDUQQTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2C(C)C

Origin of Product

United States

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